N-Desmethyl Clarithromycin
Overview
Description
N-Desmethyl Clarithromycin is a metabolite of Clarithromycin, a widely used macrolide antibiotic. Clarithromycin is known for its effectiveness against a variety of bacterial infections, including respiratory tract infections, skin infections, and Helicobacter pylori infections. This compound is formed through the demethylation of Clarithromycin and retains some of the parent compound’s biological activity .
Mechanism of Action
Target of Action
N-Desmethyl Clarithromycin, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in bacterial protein synthesis. By binding to this subunit, this compound inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process .
Mode of Action
This compound works synergistically with its parent compound, Clarithromycin . It penetrates the bacterial cell wall and reversibly binds to domain V of the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, blocking the translocation of peptides . This interaction disrupts protein synthesis, leading to inhibition of bacterial growth or bacterial death, depending on the organism and drug concentration .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria. By binding to the 50S ribosomal subunit, it inhibits the translocation of peptides during translation, disrupting the protein synthesis pathway . This disruption can lead to the death of the bacteria or inhibit their growth .
Pharmacokinetics
The pharmacokinetics of this compound is closely related to that of its parent compound, Clarithromycin. Clarithromycin is extensively metabolized by CYP3A to 14-hydroxyclarithromycin and this compound . It exhibits nonlinear pharmacokinetics, demonstrated by reduced clearance with increasing doses
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth or bacterial death, depending on the organism and drug concentration . In a study involving human cervical cancer HeLa cells, this compound was found to induce apoptosis in these cells . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other drugs, the pH of the environment, and the presence of certain enzymes. For example, the presence of CYP3A enzymes is necessary for the metabolism of Clarithromycin to this compound
Biochemical Analysis
Biochemical Properties
N-Desmethyl Clarithromycin interacts with various enzymes and proteins in biochemical reactions. It has been found to induce apoptosis in HeLa cells, a type of human cervical cancer cell .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits HeLa cell growth in a dose- and time-dependent manner . It influences cell function by inducing apoptosis, a process of programmed cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It activates caspase-3, an enzyme that plays a crucial role in the execution-phase of cell apoptosis . It also induces the degradation of caspase-3 substrates, the inhibitor of ICAD and PARP .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to inhibit HeLa cell growth in a dose- and time-dependent manner
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Desmethyl Clarithromycin can be synthesized through the demethylation of Clarithromycin. This process typically involves the use of iodine as a demethylating agent. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group from the nitrogen atom .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale demethylation reactions. The process is optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Clarithromycin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
N-Desmethyl Clarithromycin has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of macrolide antibiotics and their metabolites.
Biology: Research on this compound helps in understanding the metabolic pathways of Clarithromycin and its effects on bacterial cells.
Medicine: The compound is studied for its potential therapeutic effects and its role in the development of antibiotic resistance.
Industry: this compound is used in the development of new antibiotics and in the quality control of pharmaceutical products
Comparison with Similar Compounds
Clarithromycin: The parent compound, known for its broad-spectrum antibacterial activity.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action.
Azithromycin: A related macrolide with a longer half-life and broader spectrum of activity
Uniqueness: N-Desmethyl Clarithromycin is unique due to its specific metabolic pathway and its ability to retain some biological activity of Clarithromycin. Its role in inducing apoptosis in cancer cells also sets it apart from other macrolides .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJTVUQEURKBDL-RWJQBGPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454111 | |
Record name | N-Desmethyl Clarithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
733.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101666-68-6 | |
Record name | Erythromycin, N-demethyl-6-O-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101666686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Desmethyl Clarithromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ERYTHROMYCIN, N-DEMETHYL-6-O-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS14R8NX37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you tell me about the identification of N-Desmethyl Clarithromycin as a metabolite and its presence in environmental samples?
A1: this compound is a known metabolite of the antibiotic Clarithromycin. While Clarithromycin itself is often the focus of analysis in environmental samples, a study using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) successfully identified this compound in chicken liver microsomes after incubation with Clarithromycin. [] This highlights the importance of considering metabolites in pharmaceutical analysis, as they can also persist in the environment.
Q2: What analytical techniques are commonly used to detect this compound?
A2: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) has proven to be a powerful technique for detecting and identifying this compound in complex matrices like chicken liver microsomes and wastewater. [, ] This approach offers the sensitivity and selectivity needed to distinguish this compound from the parent compound and other metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.